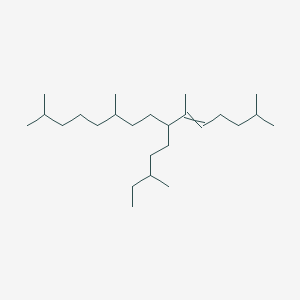
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is a highly branched isoprenoid (HBI) alkene. This compound is notable for its complex structure, which includes multiple methyl groups and a pentadecene backbone. It is often studied for its stability and abundance in various environmental samples, making it a useful tracer in palaeoceanographic reconstructions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene typically involves the use of isoprenoid precursors. The process generally includes multiple steps of alkylation and dehydrogenation to introduce the necessary methyl groups and double bonds. Specific reaction conditions, such as temperature and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods to ensure the compound’s stability and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various alcohols and ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and halogenated derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene has several scientific research applications:
Chemistry: Used as a model compound for studying isoprenoid chemistry and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Industry: Used as a tracer in environmental studies, particularly in palaeoceanographic reconstructions.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and function. The compound’s multiple methyl groups and double bonds allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadecane
- 2,6,10,14-Tetramethyl-7-(3-methylpent-4-enyl)-pentadec-5(Z/E)-en-4-ols
Uniqueness
Compared to similar compounds, 2,6,10,14-Tetramethyl-7-(3-methylpentyl)pentadec-5-ene is unique due to its specific double bond position and the presence of multiple methyl groups. These structural features contribute to its stability and make it a valuable compound for various scientific applications .
Properties
CAS No. |
141098-37-5 |
|---|---|
Molecular Formula |
C25H50 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
2,6,10,14-tetramethyl-7-(3-methylpentyl)pentadec-5-ene |
InChI |
InChI=1S/C25H50/c1-9-22(6)16-18-25(24(8)15-11-13-21(4)5)19-17-23(7)14-10-12-20(2)3/h15,20-23,25H,9-14,16-19H2,1-8H3 |
InChI Key |
BQYVYTVTVXIDKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(CCC(C)CCCC(C)C)C(=CCCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















